Ru(DMB)3(PF6)2 Ru(DMB)3(PF6)2
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682072
InChI: InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2
SMILES: CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Molecular Formula: C36H36F12N6P2Ru
Molecular Weight: 943.7 g/mol

Ru(DMB)3(PF6)2

CAS No.:

Cat. No.: VC13682072

Molecular Formula: C36H36F12N6P2Ru

Molecular Weight: 943.7 g/mol

* For research use only. Not for human or veterinary use.

Ru(DMB)3(PF6)2 -

Specification

Molecular Formula C36H36F12N6P2Ru
Molecular Weight 943.7 g/mol
IUPAC Name 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate
Standard InChI InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2
Standard InChI Key YTWDDICTMKIOIQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]
Canonical SMILES CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The complex features a central Ru(II) ion coordinated to three bidentate 4,4'-dimethyl-2,2'-bipyridine ligands, forming an octahedral geometry. The methyl groups at the 4,4' positions of the bipyridine rings enhance ligand rigidity and electron-donating capacity, stabilizing the MLCT excited state . Two hexafluorophosphate (PF₆⁻) counterions balance the +2 charge of the ruthenium center, ensuring solubility in polar organic solvents like acetonitrile and dimethylformamide.

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₃₆H₃₆F₁₂N₆P₂Ru
Molecular Weight943.71 g/mol
Coordination GeometryOctahedral
Ligand SymmetryC₂ (meridional isomerism)

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves refluxing RuCl₃·nH₂O with excess 4,4'-dimethyl-2,2'-bipyridine in ethylene glycol under inert atmosphere, followed by anion exchange with NH₄PF₆. Alternative methods utilize [Ru(dmbpy)₂Cl₂] as a precursor, reacting with additional dmbpy ligand in ethanol/water mixtures at elevated temperatures .

Purification and Characterization

Column chromatography on alumina or silica gel isolates the pure complex, with yields exceeding 70%. Characterization relies on:

  • UV-Vis Spectroscopy: Strong absorption at 450 nm (ε ≈ 14,000 M⁻¹cm⁻¹) attributed to MLCT transitions .

  • Cyclic Voltammetry: Ru(III/II) redox potential at +1.25 V vs. Ag/AgCl .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 943.7 .

Photophysical and Electrochemical Properties

Excited-State Dynamics

The complex exhibits a long-lived triplet MLCT state (τ ≈ 800 ns) due to enhanced spin-orbit coupling from the Ru center . Substituent effects from methyl groups red-shift absorption maxima compared to unsubstituted [Ru(bpy)₃]²⁺, while extending excited-state lifetimes.

Table 2: Photophysical Comparison with Analogues

Complexλₐᵦₛ (nm)ε (M⁻¹cm⁻¹)τ (ns)Φₑₘ
[Ru(dmbpy)₃]²⁺45014,0008000.08
[Ru(bpy)₃]²⁺45213,5006000.06
[Ru(phen)₃]²⁺44212,2004000.04

Electrochemical Behavior

Cyclic voltammograms reveal a quasi-reversible Ru(III/II) oxidation wave at +1.25 V and ligand-based reductions between -1.2 to -1.6 V . The methyl groups raise the Ru(III/II) potential by 0.15 V compared to [Ru(bpy)₃]²⁺, indicating increased electron density at the metal center.

Biological Applications

Photodynamic Therapy (PDT)

[Ru(dmbpy)₃]²⁺ generates singlet oxygen (¹O₂) with a quantum yield (ΦΔ) of 0.65 under visible light (450 nm), inducing apoptosis in bladder cancer cells (IC₅₀ = 2.5 μM) . Clinical trials (NCT03053635) validate its efficacy as TLD1433, a second-generation PDT agent .

DNA Interaction

The complex intercalates into DNA via planar dmbpy ligands, causing helical unwinding and strand breaks upon photoactivation. Footprinting assays show preferential binding to AT-rich regions, with binding constants (Kb) of 10⁵ M⁻¹.

Table 3: Biological Activity Metrics

Cell LineDark Toxicity (IC₅₀, μM)Photoactivity (IC₅₀, μM)Light Source
T24 (Bladder)>1002.5450 nm
HeLa (Cervical)>1003.8450 nm

Catalytic and Environmental Applications

Supramolecular Photocatalysts

In CO₂ reduction systems, [Ru(dmbpy)₃]²⁺ acts as a photosensitizer, transferring electrons to Re(I) catalysts via alkyl bridges (kET = 4.4×10⁸ s⁻¹) . Transient absorption spectroscopy confirms MLCT→Re charge separation within 1 ps, enabling CO production with turnover numbers (TON) > 300 .

Cyanide Sensing

The complex detects cyanide (LOD = 0.1 μM) via luminescence quenching. Cyanide coordinates to Ru, disrupting MLCT transitions and decreasing emission intensity by 90% within 60 seconds.

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